2-(2,5-Dichloropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride
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Overview
Description
2-(2,5-Dichloropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a pyrimidine ring substituted with dichloro and fluorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichloropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride typically involves the reaction of 2,5-dichloropyrimidine with 5-fluorobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The product is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichloropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like potassium carbonate, solvents such as DMF, and nucleophiles like amines and alcohols. The reactions are typically carried out at elevated temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Other products may include substituted pyrimidines and fluorobenzenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,5-Dichloropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichloropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions. In medicinal chemistry, the compound may interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A related compound with similar reactivity but different substitution patterns.
2-Fluoro-5-chlorobenzenesulfonyl chloride: Another sulfonyl chloride with a different halogen substitution pattern.
2,5-Dichloropyrimidine: A precursor in the synthesis of the target compound with distinct chemical properties.
Uniqueness
2-(2,5-Dichloropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is unique due to the combination of dichloro and fluorobenzene groups, which impart specific reactivity and properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C10H4Cl3FN2O2S |
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Molecular Weight |
341.6 g/mol |
IUPAC Name |
2-(2,5-dichloropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C10H4Cl3FN2O2S/c11-7-4-15-10(12)16-9(7)6-2-1-5(14)3-8(6)19(13,17)18/h1-4H |
InChI Key |
ATGSJEHYAWQYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)C2=NC(=NC=C2Cl)Cl |
Origin of Product |
United States |
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